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Compound of Interest

N-Boc-erythro-sphingosine-

13C2,D2

cat. No.: B13863792

Compound Name:

Anwendungs- und Protokollhinweise: Workflow fir das Sphingolipid-Profiling in Gewebeproben
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfuhrung: Sphingolipide sind eine Klasse von Lipiden, die eine entscheidende Rolle bei
verschiedenen zellularen Prozessen spielen, einschliel3lich Zellwachstum, Differenzierung,
Apoptose und Signaltransduktion. Veranderungen im Sphingolipid-Metabolismus wurden mit
zahlreichen Krankheiten in Verbindung gebracht, darunter Krebs, neurodegenerative
Erkrankungen und Stoffwechselstorungen. Daher ist das genaue und robuste Profiling von
Sphingolipiden in Gewebeproben fir das Verstandnis von Krankheitsmechanismen und die
Entwicklung neuer therapeutischer Strategien von entscheidender Bedeutung. Diese
Anwendungs- und Protokollhinweise bieten einen detaillierten Workflow fur das Sphingolipid-
Profiling in Gewebeproben, von der Probenvorbereitung bis zur Datenanalyse.

Experimenteller Workflow

Der allgemeine Workflow fur das Sphingolipid-Profiling in Gewebeproben umfasst mehrere
wichtige Schritte, die im folgenden Diagramm dargestellt sind. Jeder Schritt ist entscheidend flr
die Erzielung hochwertiger und reproduzierbarer Ergebnisse.
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Abbildung 1: Allgemeiner Workflow fir das Sphingolipid-Profiling in Gewebeproben.
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Detaillierte experimentelle Protokolle
Probenvorbereitung

Eine sorgfaltige Probenvorbereitung ist entscheidend, um die Integritat der Sphingolipide zu
erhalten und die Variabilitdt zu minimieren.

e 1.1. Gewebeentnahme und -lagerung: Unmittelbar nach der Entnahme sollten die
Gewebeproben in flissigem Stickstoff schockgefroren werden, um enzymatische Aktivitaten
zu unterbinden. Die Proben sollten bei -80 °C gelagert werden, bis sie fur die Analyse bereit
sind.

e 1.2. Homogenisierung:
o Wiegen Sie etwa 20-50 mg des gefrorenen Gewebes ab.
o Geben Sie das Gewebe in ein 2-ml-Homogenisierungsrohrchen mit Keramikkiigelchen.
o Geben Sie 1 ml eiskaltes phosphatgepuffertes Salz (PBS) hinzu.

o Homogenisieren Sie die Probe mit einem Gewebehomogenisator (z. B. Bead Ruptor) fr 2
Zyklen von je 30 Sekunden bei hoher Geschwindigkeit. Halten Sie die Proben zwischen
den Zyklen auf Eis.

o Sammeln Sie einen kleinen Aliquot des Homogenats fur die
Proteinkonzentrationsbestimmung (z. B. mit einem BCA-Assay), die zur Normalisierung
verwendet werden kann.

Lipidextraktion (Bligh-Dyer-Methode)
Diese Methode wird haufig zur Extraktion von Lipiden aus biologischen Proben verwendet.
e 2.1. Vorbereitung:

o Bereiten Sie eine Chloroform:Methanol-L6ésung im Verhaltnis 1:2 (v/v) vor.

o Bereiten Sie eine interne Standardmischung mit bekannten Konzentrationen von nicht-
endogenen Sphingolipid-Analoga vor (siehe Tabelle 1).
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o 2.2. Extraktionsverfahren:

Uberfiihren Sie 100 pl des Gewebehomogenats in ein Glasrohrchen.

o

o Fugen Sie 10 pl der internen Standardmischung hinzu.

o Fugen Sie 375 pl der Chloroform:Methanol-Losung (1:2) hinzu und vortexen Sie die
Mischung 30 Sekunden lang kréaftig.

o Inkubieren Sie die Mischung 15 Minuten lang bei Raumtemperatur auf einem Schuittler.
o Fugen Sie 125 pl Chloroform hinzu und vortexen Sie 30 Sekunden lang.
o Figen Sie 125 ul Wasser hinzu und vortexen Sie erneut 30 Sekunden lang.

o Zentrifugieren Sie die Probe 10 Minuten lang bei 2.000 x g und 4 °C, um die
Phasentrennung zu induzieren.

o Sammeln Sie die untere organische Phase vorsichtig mit einer Glasspritze und tUberfihren
Sie sie in ein neues Glasréhrchen.

o Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom ein.

o Rekonstituieren Sie den getrockneten Lipidextrakt in 100 pl Laufmittel (z. B.
Methanol:Acetonitril 1:1, v/v) fur die LC-MS-Analyse.

LC-MS/MS-Analyse

Die quantitative Analyse von Sphingolipiden wird typischerweise mittels
Flissigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) durchgefuhrt.

» 3.1. Chromatographische Bedingungen:
o Saule: C18-Umkehrphasensaule (z. B. 2,1 mm x 100 mm, 1,8 um PartikelgroR3e).
o Mobile Phase A: Wasser mit 0,1 % Ameisensaure und 10 mM Ammoniumformiat.

o Mobile Phase B: Acetonitril/lsopropanol (90/10, v/v) mit 0,1 % Ameisensaure.
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o Flussrate: 0,3 ml/min.

o Saulentemperatur: 45 °C.

o Injektionsvolumen: 5 pl.

e 3.2. Gradientenelution (Beispiel):

Zeit (min) % Mobile Phase B
0.0 30

2.0 30

12.0 100

15.0 100

151 30

20.0 30

» 3.3. Massenspektrometrie-Bedingungen:

o

lonisationsmodus: Elektrospray-lonisation (ESI), positiv.

[¢]

Scan-Typ: Multiple Reaction Monitoring (MRM) fur gezielte Quantifizierung.

[¢]

Kapillarspannung: 3,5 kV.

[e]

Quelltemperatur: 150 °C.

o

Desolvatisierungstemperatur: 400 °C.

[¢]

Gasflisse: Werden je nach Instrument optimiert.

Quantitative Daten und interne Standards

Die Verwendung von internen Standards (IS) ist fur die genaue Quantifizierung von
entscheidender Bedeutung, da sie Variationen bei der Extraktion und der lonenunterdriickung
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korrigieren.

Tabelle 1: Beispiel fur interne Standards fir die Sphingolipid-Analyse

Konzentration in der

Interner Standard Abkiirzung .
Stammldsung (ng/ml)

C17-Sphinganin d18:0/17:0 100

C17-Sphingosin d18:1/17:0 100

C17-Ceramid d18:1/17:0 500

C12-Sphingomyelin d18:1/12:0 500

C17-Sphingosin-1-Phosphat di7:1 150

Tabelle 2: Beispiel fir MRM-Ubergange fiir ausgewahlte Sphingolipide

Kollisionsenergie

Analyt Vorlaufer-lon (m/z) Produkt-lon (m/z) (V)
e
Sphingosin (d18:1) 300.3 282.3 25
Sphinganin (d18:0) 302.3 284.3 25
Ceramid (d18:1/16:0) 538.5 264.3 35
Ceramid (d18:1/24:0) 648.6 264.3 40
Sphingomyelin
phingomy 703.6 184.1 30
(d18:1/16:0)
Sphingosin-1-
380.3 282.3 28
Phosphat

Sphingolipid-Signalweg

Sphingolipide sind zentrale Akteure in einem komplexen Netzwerk von Stoffwechsel- und

Signalwegen. Das De-novo-Synthese-Pathway beginnt mit der Kondensation von Serin und

Palmitoyl-CoA, was zur Bildung von Ceramid fuhrt, dem zentralen Hub des Sphingolipid-
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Metabolismus. Ceramid kann dann in verschiedene andere bioaktive Sphingolipide wie

Sphingosin, Sphingosin-1-Phosphat (S1P) und Sphingomyelin umgewandelt werden.
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Abbildung 2: Vereinfachter Sphingolipid-Metabolismus- und Signalweg.

Zusammenfassung und bewdahrte Praktiken:

o Konsistenz: Eine konsistente Probenhandhabung und -verarbeitung ist der Schlussel zur
Minimierung der Variabilitat.

 Interne Standards: Die Verwendung geeigneter interner Standards fur jede Lipidklasse ist fur
eine genaue Quantifizierung unerlasslich.

o Qualitatskontrolle: Analysieren Sie regelméaRig Qualitatskontrollproben (z. B. gepoolte
Proben), um die Leistung des Assays zu Uberwachen.

o Datenanalyse: Normalisieren Sie die quantitativen Daten auf die Proteinkonzentration oder
das Gewebegewicht, um Unterschiede in der Probengrdf3e zu bertcksichtigen.

Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Rahmen flr das
Profiling von Sphingolipiden in Gewebeproben. Die Anpassung der spezifischen Bedingungen
an den jeweiligen Gewebetyp und die analytische Ausriistung kann erforderlich sein, um
optimale Ergebnisse zu erzielen.

 To cite this document: BenchChem. [Workflow for sphingolipid profiling in tissue samples.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13863792#workflow-for-sphingolipid-profiling-in-
tissue-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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